molecular formula C23H32N4O3S B2912681 4-methoxy-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide CAS No. 946343-41-5

4-methoxy-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide

Cat. No.: B2912681
CAS No.: 946343-41-5
M. Wt: 444.59
InChI Key: YKODXOSAHKZVFP-UHFFFAOYSA-N
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Description

4-Methoxy-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide is a synthetic chemical compound supplied for research and development purposes. The structural features of this molecule, including a benzenesulfonamide group linked to a 1-methylindoline and a 4-methylpiperazine moiety, suggest it is a complex amine derivative of significant interest in medicinal chemistry and pharmacological probe development. Such molecular architectures are often investigated for their potential to interact with various biological targets, including enzyme systems and receptor proteins . Currently, the specific biological activity, mechanism of action, and primary research applications for this compound are not well-documented in the available scientific literature. Its research value is derived from its unique structure, which may be explored in areas such as lead compound identification, structure-activity relationship (SAR) studies, and as a building block for the synthesis of more complex molecules. Researchers may utilize this compound to explore novel therapeutic pathways or as a reference standard in analytical method development. This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions, utilizing standard laboratory safety equipment and procedures.

Properties

IUPAC Name

4-methoxy-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N4O3S/c1-25-12-14-27(15-13-25)23(18-4-9-22-19(16-18)10-11-26(22)2)17-24-31(28,29)21-7-5-20(30-3)6-8-21/h4-9,16,23-24H,10-15,17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKODXOSAHKZVFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNS(=O)(=O)C2=CC=C(C=C2)OC)C3=CC4=C(C=C3)N(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Methoxy-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This compound includes a sulfonamide functional group, which is commonly associated with various medicinal properties, particularly in the fields of antibacterial and anticancer research.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₈H₃₁N₄O₂S
  • Molecular Weight : 365.54 g/mol

This compound features:

  • A dimethoxy-substituted benzene ring .
  • An indoline moiety , which enhances its interaction with biological targets.
  • A piperazine ring , contributing to its pharmacological profile.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. The presence of the indoline structure may enhance the compound's efficacy against various cancer cell lines by interacting with multiple biological targets involved in cancer progression.

A study demonstrated that similar sulfonamide compounds showed inhibitory effects on carbonic anhydrases, which are enzymes implicated in tumor growth and metastasis. The ability to inhibit these enzymes suggests a potential mechanism for the anticancer activity of this compound .

The mechanism through which this compound exerts its biological effects may involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes associated with cancer cell proliferation.
  • Disruption of Microtubule Dynamics : As observed with other indoline derivatives, this compound may affect microtubule polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

Comparative Analysis with Related Compounds

A comparative analysis of structurally related compounds reveals varying degrees of biological activity, as summarized in the table below:

Compound NameStructure FeaturesBiological Activity
N-(4-methoxyphenyl)-4-methylbenzenesulfonamideMethoxy and methyl groups on phenyl ringsAntibacterial activity
4-chloro-N-(p-tolyl)benzenesulfonamideChlorinated phenyl ringModerate enzyme inhibition
4-nitro-N-phenylenesulfonamideNitro substituent on phenyl ringAnticancer properties
N-(1H-indol-3-yl)methanesulfonamideIndole structure with sulfonamideAntimicrobial activity

Case Studies

Recent studies have provided insights into the biological activities of related compounds. For instance, one study evaluated the anticancer efficacy of a series of methoxybenzoyl derivatives and found significant cytotoxic effects against various cancer cell lines, suggesting that similar modifications could enhance the activity of this compound .

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes critical structural and functional differences between the target compound and its analogues:

Compound Name Core Structure Substituents/Functional Groups Molecular Weight Key Properties/Activities Reference
Target Compound Benzenesulfonamide 4-methoxy, 1-methylindolin-5-yl, 4-methylpiperazin-1-yl-ethyl ~475 (estimated) Hypothesized kinase inhibition, antimicrobial potential
5-Methyl-3,3-bis(4-methylpiperazin-1-yl)-1-[2-(4-methylpiperazin-1-yl)ethyl]-indolin-2-one Indolin-2-one Three 4-methylpiperazine groups, ethyl linker 451.6 Crystal packing via C-H⋯O interactions; potential kinase/GPCR modulation
N-(4-Methoxyphenyl)benzenesulfonamide Benzenesulfonamide 4-methoxyphenyl ~263 Antimicrobial, anti-inflammatory; simpler structure with limited solubility enhancement
2-Methoxy-N-methyl-5-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(4-pyridinyl)ethyl]benzenesulfonamide Benzenesulfonamide Isothiazolidinone dioxido, pyridinyl-ethyl ~494 (estimated) Enhanced solubility (pyridine), potential protease inhibition
N-(2-Methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide Thiophenesulfonamide Thiazolopyridine, thiophene ~387 Improved metabolic stability; likely kinase inhibition
N1-(4-Methoxyphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide Oxalamide 4-methoxyphenyl, indolinyl-piperazinyl ethyl 451.6 Oxalamide linker for hydrogen bonding; divergent bioactivity vs. sulfonamides

Physicochemical and Pharmacological Comparisons

  • Solubility and Bioavailability :
    • The target compound’s 4-methylpiperazine group enhances water solubility compared to simpler sulfonamides like N-(4-methoxyphenyl)benzenesulfonamide .
    • The pyridinyl-ethyl group in ’s compound may further improve solubility via polar interactions, while the thiophene in increases lipophilicity .
  • Target Selectivity :
    • Piperazine-containing compounds (target, ) are often associated with kinase or GPCR modulation due to their ability to form hydrogen bonds and cation-π interactions .
    • The oxalamide linker in ’s compound may shift activity toward protease inhibition compared to sulfonamides .
  • Metabolic Stability :
    • Fluorinated analogues (e.g., 2,4-difluoro derivatives in ) exhibit enhanced metabolic stability due to fluorine’s electron-withdrawing effects, whereas the target compound’s methoxy group may increase susceptibility to oxidative metabolism .

Crystallographic and Conformational Analysis

  • The indolin-2-one derivative () adopts a chair conformation for its piperazine rings, with stacking along the c-axis via C-H⋯O interactions. This contrasts with the target compound’s likely more flexible ethyl-linked piperazine-indoline system .
  • N-(4-Methoxyphenyl)benzenesulfonamide () forms simpler crystal lattices dominated by van der Waals interactions, underscoring the role of bulky substituents in dictating packing efficiency .

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